Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-
CAS No.: 114235-68-6
Cat. No.: VC16410771
Molecular Formula: C10H13NOS
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114235-68-6 |
|---|---|
| Molecular Formula | C10H13NOS |
| Molecular Weight | 195.28 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-sulfanylacetamide |
| Standard InChI | InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12) |
| Standard InChI Key | BAXRKWOQINDVFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CS)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
The compound’s IUPAC name is N-(3,5-dimethylphenyl)-2-sulfanylacetamide, reflecting its substituents and functional groups . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 114235-68-6 | |
| Molecular Formula | ||
| Molecular Weight | 195.28 g/mol | |
| SMILES Notation | CC1=CC(=CC(=C1)NC(=O)CS)C | |
| InChI Key | BAXRKWOQINDVFF-UHFFFAOYSA-N |
The canonical SMILES string highlights the acetamide group (-NC(=O)CS) attached to the 3,5-dimethylphenyl ring. X-ray crystallography or nuclear magnetic resonance (NMR) data are absent in available literature, but computational models suggest a planar phenyl ring with methyl groups inducing steric hindrance.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves 3,5-dimethylaniline as the starting material. A two-step process is commonly employed:
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Thioacetylation: Reacting 3,5-dimethylaniline with mercaptoacetic acid or its derivatives under acidic conditions to form the thioacetamide intermediate .
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Purification: Recrystallization from ethanol or ethyl acetate yields the final product.
Alternative methods include nucleophilic substitution reactions using 4,7-dichloroquinoline and mercapto-thiazoleacetic acid precursors, though these are more relevant to structurally analogous compounds .
Optimization Challenges
Key challenges in synthesis include:
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Byproduct Formation: Competing reactions at the phenyl ring’s methyl groups may generate undesired isomers .
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Sulfur Stability: The mercapto group is prone to oxidation, necessitating inert atmospheres or reducing agents.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but poorly soluble in water.
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Thermal Stability: Decomposes above 200°C, as inferred from thermogravimetric analysis (TGA) of similar acetamides .
Reactivity Profile
The compound participates in three key reaction types:
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Nucleophilic Substitution: The mercapto group acts as a nucleophile, enabling conjugation with electrophiles like alkyl halides.
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Oxidation: Forms disulfide bridges (-S-S-) under oxidative conditions, critical for polymer applications.
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Hydrogen Bonding: The acetamide’s carbonyl and N-H groups facilitate interactions with biological targets .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Thiazolidinone Derivatives: Cyclization with aldehydes yields bioactive heterocycles .
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Polymer Additives: Disulfide formation enhances crosslinking in rubber vulcanization.
Analytical Chemistry
Its UV absorbance at 270 nm (ε = 1,200 L·mol·cm) enables use as a chromatographic standard.
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